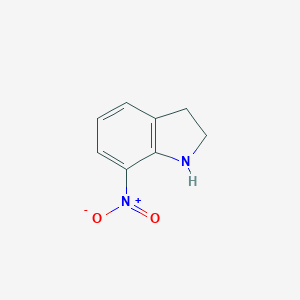

7-Nitroindoline

Description

Properties

IUPAC Name |

7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVCQAUKLQEIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543976 | |

| Record name | 7-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100820-43-7 | |

| Record name | 7-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Primary Synthesis Workflow: From Indole to 7-Nitroindole

An In-depth Technical Guide to the Synthesis of 7-Nitroindoline

For researchers, scientists, and professionals in drug development, this compound serves as a crucial building block and intermediate in the synthesis of a variety of biologically active molecules. Its utility is notable in the development of photosensitive "caged" compounds, which allow for the controlled release of active molecules upon light stimulation.[1][2] This guide provides a comprehensive overview of the primary synthetic protocols for this compound, focusing on a robust and high-yield indirect method that circumvents the challenges of direct nitration.

Direct nitration of indole is generally not a viable method for producing 7-nitroindole due to the high reactivity of the pyrrole ring, which leads to preferential substitution at other positions and a high likelihood of acid-catalyzed polymerization.[3][4] The most effective and widely reported method involves an indirect pathway: the initial reduction and protection of indole to form an indoline derivative, followed by regioselective nitration and subsequent deprotection and aromatization.

The most reliable synthesis of 7-nitroindole proceeds through a multi-step process designed to control the regioselectivity of the nitration. This indirect method involves the formation of a key intermediate, sodium 1-acetylindoline-2-sulfonate, which is then nitrated and hydrolyzed to yield the final product.[3][5]

Caption: Workflow for the indirect synthesis of 7-nitroindole from indole.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 7-nitroindole via the indirect route.

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

This initial phase focuses on the preparation of the key intermediate, sodium 1-acetylindoline-2-sulfonate, starting from indole.[3]

-

Sulfonation and Reduction of Indole: In a suitable reaction vessel, indole is reacted with sodium bisulfite. This step concurrently reduces the pyrrole ring to an indoline and adds a sulfonate group at the 2-position.[3]

-

Acetylation of Sodium indoline-2-sulfonate: The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride. This protects the nitrogen atom, preparing the molecule for the subsequent nitration step. The product of this reaction is sodium 1-acetylindoline-2-sulfonate.[3][5]

Part 2: Nitration of Sodium 1-acetylindoline-2-sulfonate

This part of the protocol details the selective nitration at the 7-position of the protected indoline intermediate.[3][4]

-

Preparation of the Nitrating Agent (Acetyl Nitrate): Acetyl nitrate is prepared by carefully mixing acetic anhydride with nitric acid. The amount of acetic anhydride should be between 0.7 to 10 times the molar amount of nitric acid to account for any water present.[3] This reaction is exothermic and should be performed with caution at low temperatures.[6]

-

Nitration Reaction: Sodium 1-acetylindoline-2-sulfonate is dissolved in a suitable solvent like acetic anhydride or acetic acid. The prepared acetyl nitrate solution is added dropwise to the solution of the indoline derivative while keeping the temperature at or below 10°C. After the addition is complete, the reaction mixture is stirred at 5°C for 2 hours to ensure the nitration reaction is complete. The nitrated product may precipitate out of the solution.[3]

Part 3: Hydrolysis and Aromatization to 7-Nitroindole

The final part of the protocol involves the conversion of the nitrated intermediate to the final product, 7-nitroindole.[3][6]

-

Isolation of the Nitrated Intermediate: The precipitated nitrated product is collected by filtration and washed with water.[3]

-

Alkaline Hydrolysis: The filtered intermediate is transferred to a flask, and a 20% aqueous solution of sodium hydroxide is added. The mixture is stirred for 0.5 to 5 hours at a temperature between 20-60°C. This step eliminates the sulfonate and acetyl groups and, importantly, causes the dehydrogenation of the indoline ring back to an indole ring, yielding 7-nitroindole.[3]

-

Purification of 7-Nitroindole: The precipitated 7-nitroindole is collected by filtration and washed with water. The crude product is then dried at 50°C. For further purification, the crude product can be recrystallized. A suggested method is to dissolve the crude product in warm ethanol (e.g., 40°C), followed by the dropwise addition of water while maintaining the temperature.[3][5]

Alternative Synthesis Route

A higher-yielding, three-step method starting from o-nitrotoluene has also been reported, with yields as high as 86%.[6] This method involves reacting o-nitrotoluene with hydroxylamine, followed by a reduction step and final cyclization to yield 7-nitroindole.[6] Another classic approach is the Fischer indole synthesis, which can be adapted using a starting material that already contains a nitro group at the necessary position, such as a phenylhydrazine derivative formed from 2,3-dinitrotoluene.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of 7-nitroindole and its derivatives.

| Reaction Step | Parameter | Value | Source(s) |

| Nitration | Temperature | ≤ 10°C | [3][4][7] |

| Stirring Time | 2 hours | [3][7] | |

| Hydrolysis | NaOH Concentration | 20% aqueous solution | [3] |

| Temperature | 20-60°C | [3] | |

| Stirring Time | 0.5 - 5 hours | [3] | |

| Purification | Drying Temperature | 50°C | [3] |

| Reactant | Reagent | Yield | Source(s) |

| o-nitrotoluene | Hydroxylamine, et al. | up to 86% | [6] |

| 5-nitroindoline | Triphosgene, 2,2-dimethylpropan-1-amine | 66% | [8] |

| Intermediate 19 | Hydrogenation | 61% | [8] |

| Intermediate 20 | 4-fluorobenzaldehyde | 58% | [8] |

Application in Photochemistry: "Uncaging" of Bioactive Molecules

N-acyl-7-nitroindolines are widely used as photocleavable protecting groups, often referred to as "caged" compounds.[1][9] Upon illumination with UV light (typically around 350 nm), the bond linking the this compound moiety to a molecule of interest is cleaved, releasing the active molecule.[1][10] This allows for precise spatial and temporal control over the activation of biologically active compounds.[2]

Caption: Photochemical release ("uncaging") of an active molecule from a this compound derivative.

References

- 1. "Novel N-Derivatized-7-Nitroindolines for the Synthesis of Photocleavab" by Hector Patricio Del Castillo [scholarworks.utep.edu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Photoreactivity of this compound- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Core Chemical Properties of 7-Nitroindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindoline is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the fusion of a benzene ring to a pyrrole ring with a nitro group at the 7-position, make it a valuable scaffold and intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in contemporary research.

Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance ranging from yellow to orange. It is sparingly soluble in water but demonstrates solubility in various organic solvents.

Distinction from 7-Nitroindole

It is crucial to distinguish this compound from its aromatic counterpart, 7-Nitroindole. This compound features a saturated five-membered ring, whereas 7-Nitroindole possesses a fully aromatic pyrrole ring. This structural difference significantly impacts their chemical reactivity and spectroscopic properties. For instance, the protons on the saturated ring of this compound will appear in the upfield region of a ¹H NMR spectrum compared to the aromatic protons of 7-Nitroindole.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Melting Point | Not explicitly available for this compound in the provided results. 7-Nitroindole has a melting point of 94-98 °C. | [2] |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water; Soluble in organic solvents. | [2] |

| pKa | Not available | |

| Appearance | Yellow to orange crystalline solid. | [2] |

Synthesis and Purification

The synthesis of this compound is a critical process for its utilization in research and development. Direct nitration of indoline can lead to a mixture of isomers, making regioselective synthesis a key challenge.

Experimental Protocol: Synthesis of this compound via a Protected Indoline Intermediate

This method involves the protection of the indoline nitrogen, followed by nitration and subsequent deprotection and reduction to yield this compound. This indirect method helps to control the regioselectivity of the nitration.[3]

Materials:

-

Indole

-

Sodium bisulfite

-

Acetic anhydride

-

Nitric acid

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

Synthesis of Sodium 1-acetylindoline-2-sulfonate:

-

React indole with sodium bisulfite. This step simultaneously reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.[3]

-

The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride to protect the nitrogen atom, yielding sodium 1-acetylindoline-2-sulfonate.[3]

-

-

Nitration:

-

Prepare the nitrating agent, acetyl nitrate, by carefully mixing acetic anhydride with nitric acid at a temperature at or below 10°C.[3]

-

Dissolve the sodium 1-acetylindoline-2-sulfonate in a suitable solvent like acetic anhydride or acetic acid.

-

Add the acetyl nitrate solution dropwise to the indoline derivative solution while maintaining the temperature at or below 10°C.[3]

-

-

Hydrolysis and Aromatization:

-

The nitrated intermediate is isolated by filtration.[3]

-

The filtered solid is then treated with a 20% aqueous solution of sodium hydroxide and stirred for 0.5 to 5 hours at a temperature between 20-60°C. This step removes the sulfonate and acetyl groups and results in the dehydrogenation of the indoline ring to yield 7-nitroindole.[3]

-

-

Reduction to this compound (Hypothetical Step):

-

The resulting 7-nitroindole would then need to be selectively reduced to this compound. This can be achieved using various reducing agents known to reduce the double bond of the pyrrole ring without affecting the nitro group or the benzene ring.

-

Experimental Protocol: Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a product with high purity.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

Caption: A logical workflow for the synthesis and purification of this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the indoline ring system and the electron-withdrawing nitro group. The nitrogen atom of the indoline ring is nucleophilic and can undergo reactions such as acylation.

Photoreactivity of N-Acyl-7-nitroindolines

N-acyl-7-nitroindolines are a class of photoreactive compounds that have found applications as photocleavable protecting groups, often referred to as "caged" compounds.[2][4] Upon irradiation with UV light, the acyl group is cleaved, releasing the protected molecule.[4]

Mechanism of Photolysis:

The photolysis of N-acyl-7-nitroindolines is believed to proceed through the formation of a highly reactive nitronic anhydride intermediate.[2][4] This intermediate is formed by the photochemical transfer of the acyl group from the indoline nitrogen to one of the oxygen atoms of the nitro group.[2] The nitronic anhydride can then react with nucleophiles, such as water, to release the carboxylic acid and form 7-nitrosoindole as a byproduct.[2] The photolysis can be triggered by one-photon or two-photon absorption.[5]

Caption: A simplified signaling pathway of N-acyl-7-nitroindoline photoreactivity.

Stability

This compound should be stored in a cool, dry, and dark place to prevent degradation. It is susceptible to oxidation and photodecomposition.

Biological Activity and Signaling Pathways

Derivatives of the indole and indoline scaffolds are known to exhibit a wide range of biological activities. While specific data for this compound is emerging, related compounds have shown potential as enzyme inhibitors.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers, making it an attractive target for drug development. Some indole-based compounds have been identified as inhibitors of this pathway.[6][7] While direct evidence for this compound is limited, it is plausible that its derivatives could also modulate this pathway. A hypothetical this compound derivative could potentially inhibit one of the key kinases in this pathway, such as PI3K, Akt, or mTOR.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

Experimental Protocol: General Enzyme Inhibition Assay

To evaluate the potential of this compound derivatives as enzyme inhibitors, a general enzyme inhibition assay can be performed.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

This compound derivative (inhibitor)

-

Assay buffer (optimized for pH and ionic strength)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

-

Prepare solutions of the enzyme and substrate in the assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the nature of the substrate and product.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

This compound is a versatile chemical entity with significant potential in medicinal chemistry and drug discovery. Its unique chemical properties, particularly the photoreactivity of its N-acyl derivatives, offer opportunities for the development of novel research tools and therapeutic agents. Further exploration of its biological activities, including its potential as an enzyme inhibitor and a modulator of key signaling pathways, is warranted. The experimental protocols and data presented in this guide provide a foundational framework for researchers and scientists working with this promising molecule.

References

- 1. 7-Nitro-2,3-dihydro-1H-indole | C8H8N2O2 | CID 13566747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Photoreactivity of this compound-S-thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

7-Nitroindoline: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindoline (7-NI) is a heterocyclic aromatic compound that has garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology.[1] Its prominence stems from its role as a potent and relatively selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme pivotal in a myriad of physiological and pathological processes within the central and peripheral nervous systems.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of 7-NI, with a focus on its molecular interactions, effects on signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase

The primary mechanism of action of this compound is the inhibition of neuronal nitric oxide synthase (nNOS), one of the three main isoforms of nitric oxide synthase.[2][4][5] NOS enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process.[6][7] NO is a critical signaling molecule involved in neurotransmission, vasodilation, and immune responses.[6][7] Overproduction of NO by nNOS has been implicated in a range of neurological disorders, making the development of selective nNOS inhibitors a promising therapeutic strategy.

7-NI exhibits a competitive inhibition mechanism with respect to both the substrate L-arginine and the cofactor tetrahydrobiopterin (BH4) at the active site of nNOS.[8][9][10] This dual competitive action effectively blocks the synthesis of nitric oxide.[8]

Molecular Interactions and Selectivity

This compound's inhibitory activity is attributed to its ability to interact with the heme prosthetic group within the active site of nNOS.[10] It is considered a heme-site inhibitor, similar to imidazole.[10] This interaction with the heme is crucial for its potent inhibition of the enzyme.

While 7-NI is a potent inhibitor of nNOS, it also exhibits some inhibitory activity against the other major NOS isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). However, it displays a degree of selectivity for nNOS.[3][5] At lower concentrations, 7-NI preferentially inhibits nNOS, while at higher concentrations, it can also inhibit eNOS.[3] This relative selectivity is a critical factor in its utility as a pharmacological tool to study the specific roles of nNOS.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Species/Tissue | Reference |

| IC50 (nNOS) | 0.64 ± 0.03 µM | Rat Cerebellum | [11] |

| 0.68 ± 0.01 µM | Rat Striatum | [11] | |

| 0.93 ± 0.04 µM | Rat Cerebral Cortex | [11] | |

| 1.53 ± 0.05 µM | Rat Hippocampus | [11] | |

| 0.71 µM | Rat | [12] | |

| IC50 (eNOS) | 0.78 µM | Bovine | [12] |

| IC50 (iNOS) | 5.8 µM | Rat | [12] |

| Ki (nNOS) | 2.8 µM | Porcine Brain | [10] |

| 0.09 ± 0.024 µM | Porcine Brain | [10] | |

| 0.09 ± 0.024 µM | [13] |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the nitric oxide signaling cascade. By inhibiting nNOS, 7-NI prevents the production of nitric oxide, which in turn modulates downstream signaling events.

Nitric Oxide Signaling Pathway and its Inhibition by this compound

Nitric oxide produced by nNOS typically diffuses to adjacent cells and activates soluble guanylate cyclase (sGC). Activated sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which then acts as a second messenger to activate protein kinase G (PKG) and other downstream effectors. This pathway is crucial for processes like synaptic plasticity and vasodilation. 7-NI, by blocking NO synthesis, effectively dampens this entire signaling cascade.

Experimental Protocols for Assessing this compound Activity

The characterization of this compound's inhibitory effects on nNOS relies on robust experimental protocols. A common method is the in vitro NOS activity assay, which measures the conversion of L-arginine to L-citrulline.

In Vitro nNOS Inhibition Assay (Griess Reagent Method)

This assay quantifies the amount of nitrite, a stable oxidation product of nitric oxide, in a sample.

Materials:

-

Purified nNOS enzyme

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Tetrahydrobiopterin (cofactor)

-

Calmodulin (cofactor)

-

Calcium Chloride

-

Assay Buffer (e.g., HEPES buffer, pH 7.4)

-

This compound (test inhibitor)

-

Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Prepare Reagents: Prepare stock solutions of 7-NI in a suitable solvent (e.g., DMSO). Prepare a sodium nitrite standard curve.

-

Reaction Setup: In a 96-well plate, add the assay buffer, nNOS enzyme, cofactors (NADPH, tetrahydrobiopterin, calmodulin, CaCl2), and varying concentrations of 7-NI. Include a control group with no inhibitor.

-

Initiate Reaction: Add L-arginine to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or by proceeding directly to the detection step).

-

Nitrite Detection:

-

Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite produced in each well using the sodium nitrite standard curve. Determine the percent inhibition for each concentration of 7-NI and calculate the IC50 value.

Experimental Workflow for nNOS Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of this compound on nNOS.

Alternative Mechanisms and Broader Biological Profile

While the primary mechanism of action of this compound is the inhibition of nNOS, some studies suggest the existence of other biological activities that may contribute to its overall pharmacological profile.

Inhibition of Monoamine Oxidase-B (MAO-B)

Research has indicated that this compound can also inhibit monoamine oxidase-B (MAO-B).[14] MAO-B is an enzyme involved in the metabolism of neurotransmitters like dopamine. The inhibition of MAO-B by 7-NI could be a contributing factor to the neuroprotective effects observed in some preclinical models of neurodegenerative diseases, such as Parkinson's disease.[14]

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of neuronal nitric oxide synthase in health and disease. Its mechanism of action is primarily centered on the competitive inhibition of nNOS, leading to a reduction in nitric oxide production and the modulation of downstream signaling pathways. A thorough understanding of its inhibitory profile, including its selectivity and potency, is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of 7-NI and other nNOS inhibitors. Further research into its alternative mechanisms of action will provide a more complete picture of its complex pharmacological effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of inhibition of porcine brain nitric oxide synthase by the antinociceptive drug 7-nitro-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Neuronal Nitric Oxide Synthase Inhibition Prevents Cerebral Palsy following Hypoxia-Ischemia in Fetal Rabbits: Comparison between JI-8 and 7-Nitroindazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological and Therapeutic Potential of 7-Nitroindoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindoline derivatives have emerged as a versatile and potent class of molecules with a broad spectrum of biological activities. Their unique chemical structure, characterized by a nitro group at the 7-position of an indoline scaffold, underpins their diverse pharmacological profiles. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative pharmacological data, and the experimental methodologies used to evaluate their effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities and Mechanisms of Action

The biological effects of this compound derivatives are primarily attributed to their ability to interact with specific molecular targets, leading to the modulation of key signaling pathways. The most well-documented activities include neuronal nitric oxide synthase (nNOS) inhibition, anticancer effects, and applications as photoremovable protecting groups.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

A primary and extensively studied mechanism of action for this compound derivatives is the potent and selective inhibition of neuronal nitric oxide synthase (nNOS).[1] nNOS is a key enzyme in the central nervous system responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow.[1] However, the overproduction of NO by nNOS is implicated in the pathophysiology of numerous neurological disorders, including stroke, neurodegenerative diseases, and chronic pain.[1]

This compound and its analogs function as competitive inhibitors of nNOS, binding to the enzyme's active site and preventing the conversion of L-arginine to L-citrulline and NO.[1] The selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is a critical aspect of their therapeutic potential, as non-selective inhibition can lead to undesirable side effects such as hypertension.[1]

Signaling Pathway: The NO/cGMP Cascade

The inhibition of nNOS by this compound derivatives directly impacts the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1] Under normal physiological conditions, NO produced by nNOS diffuses to adjacent cells and activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets to elicit a physiological response. By blocking NO production, this compound derivatives prevent the activation of this cascade.[1]

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of this compound derivatives.

Anticancer Activity

The this compound scaffold has also been identified as a valuable template for the development of novel anticancer agents.[2] Derivatives incorporating this moiety have demonstrated cytotoxic activity against various cancer cell lines through multiple mechanisms.

One significant mechanism involves the binding to and stabilization of G-quadruplex (G4) DNA structures located in the promoter regions of oncogenes, such as c-Myc.[2] The stabilization of these G4 structures can inhibit the transcription of the oncogene, leading to a downregulation of its protein product and the subsequent suppression of tumor growth.[2]

Signaling Pathway: c-Myc and PI3K/Akt/mTOR Inhibition

The c-Myc oncoprotein is a crucial regulator of cell proliferation, growth, and metabolism, and its overexpression is a characteristic of many cancers.[2] By stabilizing the G-quadruplex in the c-Myc promoter, this compound derivatives can effectively silence its expression.[2] Furthermore, some indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation that is frequently dysregulated in cancer.[2][3]

Figure 2: Anticancer mechanisms of this compound derivatives.

Photoremovable Protecting Groups ("Caged" Compounds)

Derivatives of 6- and this compound serve as photoremovable protecting groups (PPGs), also known as "caged" compounds.[4][5] These molecules are engineered to release a biologically active compound upon irradiation with light, typically in the UV-A or near-visible range.[4] This property allows for precise spatial and temporal control over the release of substances like neurotransmitters (e.g., L-glutamate, GABA), making them invaluable tools in neuroscience for mapping neural circuits and studying synaptic transmission.[4]

The this compound core provides photosensitivity, and the "caged" molecule is typically attached via an amide linkage to the indoline nitrogen. Photolysis cleaves this bond, liberating the active molecule and a non-interfering byproduct.[4]

Quantitative Data on Biological Activity

The inhibitory potency and cytotoxic effects of this compound derivatives are quantified by various parameters, most commonly the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: Inhibitory Potency of this compound Derivatives against NOS Isoforms

| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |

| 7-Nitroindazole | 0.48 | 29 | 49 | 60 | 102 |

| Data presented are representative values and may vary based on experimental conditions. |

Table 2: Anticancer Activity of Nitroindole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Pyrrolidine-substituted 5-nitroindole | HeLa | 5.08 | c-Myc G-quadruplex binder[2] |

| Substituted 7-nitroindole-2-carboxylic acid | Various | Varies | Fructose-1,6-bisphosphatase inhibitor[2] |

| 7-Nitro-2-(4-nitrophenyl)-3-substituted phenylquinazoline-4(3H)-one (S1) | Breast Cancer (in-vitro) | - | Potent anti-inflammatory and potential anticancer agent[6] |

| 7-Nitro-2-(4-nitrophenyl)-3-substituted phenylquinazoline-4(3H)-one (S3) | Breast Cancer (in-vitro) | - | Potent anti-inflammatory and potential anticancer agent[6] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of this compound derivatives.

Protocol 1: In Vitro nNOS Inhibition Assay

Objective: To determine the IC50 value of a this compound derivative against nNOS.

Materials:

-

Recombinant human nNOS

-

L-[14C]Arginine

-

NADPH

-

Calcium chloride (CaCl2)

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

This compound derivative (test compound)

-

Scintillation fluid

-

96-well microplate

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing NADPH, CaCl2, calmodulin, and BH4 in a suitable buffer (e.g., HEPES).

-

Add varying concentrations of the this compound derivative to the wells of the microplate.

-

Add the recombinant nNOS enzyme to each well.

-

Initiate the reaction by adding L-[14C]Arginine.

-

Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a cation-exchange resin to separate L-[14C]citrulline from unreacted L-[14C]arginine.

-

Elute the L-[14C]citrulline and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell-Based Assay for Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect (IC50) of a this compound derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory effect of a this compound derivative in a rat model.

Materials:

-

Wistar rats

-

1% Carrageenan solution

-

This compound derivative

-

Vehicle (e.g., 1% CMC)

-

Plethysmometer

Procedure:

-

Divide the rats into groups: control (vehicle), standard drug (e.g., diclofenac), and test groups (different doses of the this compound derivative).

-

Administer the test compound or vehicle orally 1 hour before the carrageenan injection.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Synthesis Workflow

A common method for the synthesis of this compound involves the nitration of indoline, followed by dehydrogenation to restore the indole ring system.

Figure 3: A generalized workflow for the synthesis of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential across various disease areas, particularly in neuropharmacology and oncology. Their ability to selectively inhibit nNOS and modulate key cancer-related signaling pathways highlights their importance as lead compounds in drug discovery. The application of certain derivatives as photoremovable protecting groups further underscores their versatility as research tools. This technical guide provides a foundational understanding of the biological activity of this compound derivatives, which should facilitate further research and development in this exciting field.

References

7-Nitroindoline: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-nitroindoline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The unique electronic properties conferred by the electron-withdrawing nitro group at the 7-position of the indoline ring modulate the reactivity and binding interactions of its derivatives, making it a valuable starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound-based compounds, with a focus on their roles as neuronal nitric oxide synthase (nNOS) inhibitors and anticancer agents.

Synthesis of this compound and Its Derivatives

The synthesis of this compound, the foundational starting material, can be achieved through various established methods. Direct nitration of indole is challenging due to the high reactivity of the pyrrole ring, often leading to undesired side reactions.[1] A more robust and reliable indirect method proceeds through an indoline intermediate, which circumvents the challenges of direct nitration by first reducing the indole to indoline, followed by a series of protection, nitration, and deprotection/aromatization steps.[1]

A generalized workflow for the synthesis of 7-nitroindole from indole is depicted below.

Once obtained, this compound serves as a versatile precursor for a wide range of derivatives. The nitro group can be reduced to an amino group, which can then be further functionalized.[2] N-acylation and N-alkylation are also common modifications to the indoline nitrogen.[3]

Experimental Protocol: Synthesis of 7-Nitroindole via Nitration of 1-Acetylindoline-2-Sulfonate[1]

This method avoids the direct nitration of the sensitive indole ring by using a more stable indoline precursor, which promotes nitration at the 7-position.

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

-

Sulfonation and Reduction of Indole: In a suitable reaction vessel, indole is reacted with sodium bisulfite. This step simultaneously reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.

-

Acetylation of Sodium indoline-2-sulfonate: The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride. This protects the nitrogen atom and prepares the molecule for the subsequent nitration.

Part 2: Nitration of Sodium 1-acetylindoline-2-sulfonate

-

Preparation of the Nitrating Agent (Acetyl Nitrate): Acetyl nitrate is prepared by carefully mixing acetic anhydride with nitric acid.

-

Nitration Reaction: Sodium 1-acetylindoline-2-sulfonate is dissolved in a suitable solvent (e.g., acetic anhydride or acetic acid). The prepared acetyl nitrate solution is added dropwise while maintaining the temperature at or below 10°C. The reaction is stirred for approximately 2 hours at 5°C.

Part 3: Conversion to 7-Nitroindole

-

Isolation of the Nitrated Intermediate: The precipitated nitrated product is collected by filtration and washed with water.

-

Alkaline Hydrolysis: The filtered intermediate is transferred to a flask, and a 20% aqueous solution of sodium hydroxide is added. The mixture is stirred for 0.5 to 5 hours at a temperature between 20-60°C. This step eliminates the sulfonate and acetyl groups and dehydrogenates the indoline ring back to an indole ring, yielding 7-nitroindole.

-

Purification: The precipitated 7-nitroindole is collected by filtration and washed with water. The crude product is then dried at 50°C. Further purification can be achieved by recrystallization from a solvent such as ethanol.

Biological Activities and Therapeutic Applications

This compound Derivatives as Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

One of the most significant applications of the this compound scaffold is in the development of selective inhibitors of neuronal nitric oxide synthase (nNOS).[2] Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[2] Therefore, selective inhibition of nNOS is a promising therapeutic strategy.[2] The 7-nitroindole core is a key pharmacophore for potent and selective nNOS inhibition.[2]

The enzyme nitric oxide synthase (NOS) catalyzes the production of nitric oxide from L-arginine and oxygen.[4] Neuronal NOS is found in both the central and peripheral nervous systems and is upregulated in conditions of inflammatory and neurogenic pain.[4]

7-Nitroindazole (7-NI), a related compound, has been shown to have acute analgesic effects in a rat model of peripheral neuropathy, indicating that nNOS activity is involved in the steady-state model of neuropathic pain.[4] Studies have shown that 7-NI can reduce allodynia and hyperalgesia in various nerve injury models.[4]

Quantitative Data: nNOS Inhibition

| Compound | Dosing | Effect | Model |

| 7-Nitroindazole (7-NI) | 20 and 30 mg/kg | Significantly increased paw withdrawal thresholds | Sciatic cuff model of neuropathic pain in rats[4] |

| 7-Nitroindazole (7-NI) | 25 and 50 mg/kg i.p. | 25% and 27% reduction in infarct volume, respectively | Proximal middle cerebral artery occlusion in rats[5] |

This compound Derivatives as Anticancer Agents

The this compound scaffold has also proven to be a valuable template for the design of novel anticancer agents.[2] Derivatives incorporating this moiety have demonstrated cytotoxic activity against a range of cancer cell lines through various mechanisms, including the inhibition of key signaling pathways.[2][6]

One notable mechanism of action for certain 5- and 7-nitroindole derivatives is the binding to and stabilization of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes, such as c-Myc.[2] Additionally, some indole-containing molecules have been identified as inhibitors of critical cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[7]

Quantitative Data: Anticancer and Kinase Inhibitory Activity

| Compound ID | Derivative Type | Cancer Cell Line / Target Kinase | IC50 (µM) |

| 7NI-Akt-1 | 7-Nitroindole | Mutant AKT1(S473D) | 0.0109[8] |

| 5NI-Pyr-5 | 5-Nitroindole-pyrrolidine conjugate | HeLa | 5.08 ± 0.91[8] |

| 5NI-Pyr-7 | 5-Nitroindole-pyrrolidine conjugate | HeLa | 5.89 ± 0.73[8] |

Note: Data for 5-nitroindole derivatives is included to provide insights into the potential of related nitroindole scaffolds.

Experimental Protocols for Biological Assays

Nitric Oxide Synthase (NOS) Inhibition Assay[9]

The inhibitory activity against NOS isoforms can be determined by monitoring the conversion of [3H]L-arginine to [3H]L-citrulline.

Materials:

-

Purified recombinant human nNOS, iNOS, or eNOS

-

[3H]L-arginine

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, 1 mM MgCl2, 0.1 mM CaCl2, 100 µM tetrahydrobiopterin, and 100 µM NADPH)

-

Dowex AG 50WX-8 resin (Na+ form)

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, purified NOS enzyme, and varying concentrations of the test compound.

-

Initiate the reaction by adding [3H]L-arginine.

-

Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate [3H]L-citrulline from unreacted [3H]L-arginine.

-

Elute the [3H]L-citrulline with water.

-

Quantify the amount of [3H]L-citrulline produced using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Photoreactivity of this compound Derivatives

N-acyl-7-nitroindolines are photoreactive compounds that can be used as photocleavable protecting groups for carboxylic acids.[9] They can be efficiently removed by illumination with UV light.[9] This property makes them useful as "caged" compounds for the light-induced release of biologically active molecules.[10] The photochemical activation of N-acyl-7-nitroindolines can occur with UV light (λ = 350 nm) through a one-photon absorption process, or with infrared femtosecond laser light (λ = 710 nm) via a two-photon absorption mechanism.[9]

More recently, this compound-S-thiocarbamates have been developed as a new class of photoreactive compounds.[11] The photolysis of these compounds at 350 nm results in 5-bromo-7-nitrosoindoline and disulfides.[10][11]

The mechanism of photorelease involves the formation of a critical photogenerated intermediate, a nitronic anhydride, via the photochemical transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group.[12][13] The subsequent reaction of this intermediate is solvent-dependent. In solutions with high water content, the predominant pathway leads to the released carboxylic acid and 7-nitrosoindole. In contrast, in solutions with low water content, the major products are the carboxylic acid and this compound.[12][13]

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the development of potent and selective nNOS inhibitors with potential applications in neurodegenerative disorders, as well as in the design of novel anticancer agents that target key oncogenic pathways. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization. Furthermore, the photoreactive nature of certain this compound derivatives opens up possibilities for their use in photopharmacology and as photocleavable linkers. Continued exploration of this scaffold is likely to yield new and improved therapeutic agents for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NOS inhibitor, 7-nitroindazole, decreases focal infarct volume but not the response to topical acetylcholine in pial vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. "Novel N-Derivatized-7-Nitroindolines for the Synthesis of Photocleavab" by Hector Patricio Del Castillo [scholarworks.utep.edu]

- 10. Synthesis and Photoreactivity of this compound- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

7-Nitroindoline: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical whitepaper provides an in-depth guide to the solubility and stability of 7-Nitroindoline, a critical building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support its application in the laboratory. This compound serves as a versatile precursor in the synthesis of various compounds, including protein kinase inhibitors and fluorescent probes.[1]

Solubility Profile

Qualitative Solubility

This compound is a yellow to orange crystalline solid.[2] It exhibits good solubility in common organic solvents but is only slightly soluble in water.[1][2] For in vitro studies, it is typically dissolved in dimethyl sulfoxide (DMSO).[1]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Reference |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Protic Polar | Methanol | Soluble | [1] |

| Protic Polar | Ethanol | Soluble | [1] |

| Aqueous | Water | Slightly Soluble | [2] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method to determine the equilibrium solubility of this compound in a specific solvent system.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid via centrifugation followed by careful decantation of the supernatant, or by filtration using a non-reactive syringe filter (e.g., PTFE).

-

Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the applied dilution factor.

Chemical Stability

The stability of this compound is influenced by several environmental factors. Proper storage and handling are essential to prevent degradation and ensure the integrity of experimental results.

Factors Affecting Stability

To ensure its integrity, solid this compound should be stored in a cool (2°C to 8°C), dry, and well-ventilated area, protected from light.[1] Several factors can compromise its stability in solution:

-

pH: Strongly acidic or basic conditions can promote hydrolytic degradation.[1]

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]

-

Light: Exposure to ambient or UV light can lead to photodegradation. Derivatives of this compound are known to be photoreactive, undergoing cleavage upon exposure to light at specific wavelengths (e.g., 350 nm).[3]

-

Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[1]

Discoloration of a this compound solution, such as turning darker yellow or brown, is often an indicator of degradation.[1] To mitigate stability issues, it is recommended to prepare fresh solutions for each experiment and store stock solutions in amber vials at low temperatures (-20°C or -80°C) for short-term use only.[1]

Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation pathways and developing stability-indicating analytical methods. The following table provides hypothetical data to illustrate the expected outcomes of such a study.

Table 2: Hypothetical Stability of this compound Under Forced Degradation Conditions

| Stress Condition | Parameters | Duration | % Recovery (Hypothetical) | Observations |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | 85.2% | Minor degradation peaks observed |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | 78.5% | Significant degradation observed |

| Oxidation | 3% H₂O₂, Room Temp | 24 hours | 81.0% | Multiple degradation products formed |

| Thermal (Solution) | Methanol, 60°C | 24 hours | 95.1% | Minimal degradation |

| Thermal (Solid) | Solid State, 105°C | 24 hours | 98.8% | Highly stable as a solid |

| Photolytic | UV/Fluorescent Light | 24 hours | 75.4% | Significant photodegradation |

Note: Data is illustrative. Researchers should perform their own studies for specific experimental conditions.[1]

Experimental Protocol: Forced Degradation Study

This protocol details the methodology for investigating the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade methanol and acetonitrile

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

Photostability chamber

-

Oven

Methodology:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[1]

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. Afterward, cool and neutralize the solution with 0.1 M NaOH before diluting with the mobile phase for HPLC analysis.[1]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize the solution with 0.1 M HCl before diluting for HPLC analysis.[1]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.[1]

-

Thermal Degradation:

-

Photolytic Degradation: Expose a solution of this compound in a transparent, photostable container to light according to ICH Q1B guidelines (cool white fluorescent and near-UV lamps). A control sample should be kept under the same conditions but protected from light. Analyze both samples by HPLC.

-

Analysis: Analyze all stressed samples alongside a non-degraded control using a validated, stability-indicating HPLC method capable of separating the parent this compound peak from all potential degradation products.[1]

Application in Drug Development and Signaling Pathways

While this compound itself is not typically a direct modulator of signaling pathways, its derivatives are invaluable tools in drug development and biological research, primarily as "caged" compounds.[4] N-acyl-7-nitroindolines are photoreactive protecting groups that can be cleaved with light to release a biologically active molecule (e.g., a carboxylic acid, neurotransmitter, or drug) in a spatiotemporally controlled manner.[4][5]

This "uncaging" process allows researchers to activate a specific signaling pathway at a precise time and location within a biological system, providing powerful insights into cellular processes. The mechanism involves the light-induced release of the active compound, which is then free to interact with its target receptor or enzyme, initiating a downstream signaling cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Photoreactivity of this compound- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Nitroindoline: A Technical Guide to a Selective Neuronal Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Nitroindoline (7-NI), a widely utilized selective inhibitor of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of numerous neurological disorders, making selective nNOS inhibition a significant area of therapeutic interest. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of 7-NI. It presents quantitative data on its inhibitory potency and selectivity, outlines detailed experimental protocols for its evaluation, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound and Neuronal Nitric Oxide Synthase

Nitric oxide (NO) is a crucial signaling molecule in the nervous system, involved in processes ranging from neurotransmission to synaptic plasticity.[1] It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1] There are three main isoforms of NOS: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[2] While eNOS- and nNOS-derived NO play vital physiological roles, the overproduction of NO by nNOS is associated with excitotoxicity and neurodegenerative conditions.[3]

This compound (7-NI) is a heterocyclic small molecule that acts as a selective inhibitor of nNOS.[3] Its ability to preferentially inhibit nNOS over other isoforms has made it an invaluable tool in neuroscience research to elucidate the roles of nNOS in various physiological and pathological processes.[4]

Mechanism of Action

This compound functions as a competitive inhibitor of nNOS.[5] It competes with both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin (BH4), for binding to the active site of the enzyme.[5] By occupying the active site, 7-NI prevents the synthesis of nitric oxide. While it can inhibit all NOS isoforms in vitro, it demonstrates a degree of selectivity for nNOS.[6]

Quantitative Data: Potency and Selectivity

The inhibitory potency of 7-NI is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor.

Table 1: In Vitro Inhibitory Potency of this compound against NOS Isoforms

| NOS Isoform | Species | IC50 (µM) | Reference |

| nNOS | Rat | 0.71 | [6] |

| eNOS | Bovine | 0.78 | [6] |

| iNOS | Rat | 5.8 | [6] |

Table 2: In Vitro IC50 of this compound in Different Rat Brain Regions

| Brain Region | IC50 (µM) |

| Striatum | 0.68 ± 0.01 |

| Cerebellum | 0.64 ± 0.03 |

| Hippocampus | 1.53 ± 0.05 |

| Cerebral Cortex | 0.93 ± 0.04 |

| Olfactory Bulb | 1.05 ± 0.02 |

Data from a study on rat brain nitric oxide synthase.

Pharmacokinetics and In Vivo Studies

Pharmacokinetics

Studies in rats have shown that 7-NI has a relatively short plasma half-life.[7] Following intraperitoneal administration, it is widely distributed to various organs.[7] The pharmacokinetic-pharmacodynamic modeling in the rat hippocampus revealed that multiple intraperitoneal injections of 7-NI can lead to a sustained decrease in NO production.[8] The apparent IC50 in the rat hippocampus was determined to be approximately 17 µg/mL.[8]

In Vivo Applications and Dosages

7-NI has been extensively used in various animal models to investigate the role of nNOS in neurological conditions.

Table 3: Examples of In Vivo Studies with this compound

| Animal Model | Disease/Condition | Dosage | Key Findings | Reference |

| Rat | Peripheral Neuropathy | 10, 20, 30 mg/kg (i.p.) | Acute analgesic effect | [4] |

| Rat | Global Cerebral Ischemia | 25 mg/kg (i.p.) | Neuroprotective, reducing neuronal damage | [9] |

| Mouse | MPTP-induced Neurotoxicity (Parkinson's model) | 50 mg/kg | Protected against dopamine depletion | [10] |

| Rat | Cocaine-induced Oxidative Stress | Not specified | Attenuated behavioral changes and exerted antioxidant activity | [5] |

| Wobbler Mouse | Motor Neuron Degeneration | 5 or 50 mg/kg (i.p.) | Delayed motor dysfunction and spinal motoneuron degeneration | [11] |

| Rat | Anxiety | 20-40 mg/kg | Anxiolytic-like properties | [12] |

| Rat | Spatial Learning | Not specified | Impaired spatial learning | [13] |

Experimental Protocols

Synthesis of 7-Nitroindazole

A common synthetic route to 7-nitroindazole starts from 2-methyl-6-nitroaniline.[14] The synthesis generally involves a diazotization reaction followed by cyclization.

In Vitro nNOS Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide by quantifying one of its stable end products, nitrite.

Materials:

-

Purified recombinant nNOS enzyme

-

L-arginine (substrate)

-

NADPH

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Calmodulin

-

CaCl2

-

This compound (or other test inhibitors)

-

Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine in water)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction buffer containing all necessary cofactors (NADPH, BH4, Calmodulin, CaCl2) and the substrate (L-arginine).

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Initiate the reaction by adding the purified nNOS enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction.

-

Add Griess Reagent Component A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent Component B to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using known concentrations of sodium nitrite should be prepared to calculate the amount of nitrite produced in the enzymatic reaction.

-

Calculate the percentage of inhibition for each concentration of 7-NI and determine the IC50 value.

Visualizations

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

Caption: nNOS signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Screening nNOS Inhibitors

Caption: A typical experimental workflow for the screening and development of nNOS inhibitors.

Conclusion

This compound remains a cornerstone tool for researchers investigating the roles of neuronal nitric oxide synthase in health and disease. Its selectivity for nNOS, while not absolute, provides a valuable means to dissect the contributions of this specific isoform in complex biological systems. This guide has provided a comprehensive overview of 7-NI, from its fundamental mechanism of action to its practical application in experimental settings. The provided data and protocols aim to facilitate further research into the therapeutic potential of nNOS inhibition.

References

- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 2. Nitric Oxide Signaling | Signal Transduction | Tocris Bioscience [tocris.com]

- 3. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 4. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Nitroindazole - Applications - CAT N°: 81340 [bertin-bioreagent.com]

- 7. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuronal nitric oxide synthase inhibitor, 7-nitroindazole, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat [pubmed.ncbi.nlm.nih.gov]

- 14. 7-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Photophysical Properties of 7-Nitroindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 7-nitroindoline derivatives, a class of compounds widely utilized as photolabile protecting groups ("caged" compounds) for the controlled release of bioactive molecules. This document details their key photochemical parameters, experimental protocols for their synthesis and application, and the underlying mechanisms of their photoactivation.

Introduction to this compound Derivatives

This compound derivatives are a cornerstone of photopharmacology, enabling the precise spatiotemporal control of biological processes with light. Their core structure, a this compound moiety, imparts photosensitivity, typically in the near-UV and visible regions of the electromagnetic spectrum. When a bioactive molecule, such as a neurotransmitter or a carboxylic acid, is "caged" by covalent linkage to the this compound scaffold (commonly at the N-1 position), its biological activity is temporarily nullified. Upon irradiation with light of a specific wavelength, the photolabile bond cleaves, rapidly releasing the active molecule and a 7-nitrosoindole byproduct. This "uncaging" process allows for highly localized and transient activation of biological targets, making these compounds invaluable tools in neuroscience, cell biology, and drug development.

Several generations of this compound derivatives have been developed to optimize their photophysical and chemical properties. Key derivatives include the parent 7-nitroindolinyl (NI), the more efficient 4-methoxy-7-nitroindolinyl (MNI)[1][2], and dinitro-derivatives like 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI) and 4-methoxy-5,7-dinitroindolinyl (MDNI), which exhibit enhanced quantum yields[3][4]. More recently, derivatives such as 5-bromo-7-nitroindoline-S-thiocarbamates have been explored, demonstrating alternative photochemical pathways[5][6].

Quantitative Photophysical and Photochemical Data

The efficacy of a caged compound is determined by several key photophysical parameters. The following tables summarize the available quantitative data for various this compound derivatives.

Table 1: One-Photon Absorption and Photolysis Properties

| Derivative | Caged Molecule | λmax (nm) | Quantum Yield (Φ) | Photolysis Conditions | Reference(s) |

| NI | L-Glutamate | ~350 | ~0.08 | Aqueous buffer, Xenon flashlamp | [1] |

| MNI | L-Glutamate | 347 | 0.065 - 0.085 | Aqueous buffer, Xenon flashlamp | |

| MNI | D-Aspartate | Not Specified | 0.09 | Aqueous buffer | [7] |

| MNI | Kainate | Not Specified | ~0.065 | Physiological buffer (pH 7.3), 365 nm LED | [8] |

| MDNI | L-Glutamate | Not Specified | ~0.5 | Aqueous buffer | [4] |

| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate | - | 359 | Not Specified | Acetonitrile/water (4:1) | [5] |

| 5-Bromo-7-nitroindoline-S-dodecylthiocarbamate | - | 352 | Not Specified | Acetonitrile/water (4:1) | [5] |

| 5-Bromo-7-nitroindoline-S-(4-bromobenzyl)thiocarbamate | - | 346 | Not Specified | Acetonitrile/water (4:1) | [5] |

Table 2: Two-Photon Absorption and Uncaging Properties

| Derivative | Caged Molecule | 2P λmax (nm) | Two-Photon Action Cross-Section (δu) (GM) | Notes | Reference(s) |

| MNI | L-Glutamate | 720 - 730 | 0.06 | Widely used for 2P uncaging in neuroscience. | [9] |

| CDNI | L-Glutamate | 720 | 0.06 | Similar 2P action cross-section to MNI-Glu, but higher quantum yield suggests greater efficiency. | [10] |

| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate | - | 710 | Not Specified | Demonstrated to undergo 2P photolysis. | [6] |

Note: GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹. The two-photon action cross-section (δu) is the product of the two-photon absorption cross-section (δa) and the quantum yield (Φ). Emission maxima and fluorescence lifetimes for most this compound derivatives are not extensively reported in the reviewed literature, as the primary focus is on their photochemical release properties.

Photochemical Reaction Mechanisms

The photolysis of this compound derivatives proceeds through distinct pathways depending on their chemical structure.

N-Acyl-7-Nitroindoline Derivatives

For the widely used N-acyl derivatives, such as MNI-glutamate, photolysis in aqueous solutions occurs via an intramolecular redox reaction. Upon absorption of a photon, the excited this compound moiety abstracts a hydrogen atom from the indoline ring, leading to the formation of a transient aci-nitro species. This intermediate rapidly rearranges to release the caged molecule (e.g., a carboxylic acid) and a 7-nitrosoindole byproduct. This process is typically very fast, with release times in the sub-millisecond range[1][2].

Caption: Photolysis pathway of N-acyl-7-nitroindoline derivatives.

This compound-S-thiocarbamate Derivatives

A different mechanism has been proposed for this compound-S-thiocarbamates. Experimental and computational studies suggest that upon photoexcitation, these compounds undergo a radical fragmentation, leading to the formation of a 7-nitrosoindoline and a disulfide byproduct[5]. This alternative pathway expands the repertoire of photochemical reactions achievable with the this compound scaffold.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound derivatives.

General Synthesis of N-Acyl-7-Nitroindoline Derivatives (e.g., MNI-caged amino acids)

This protocol is based on the synthesis of MNI-caged γ-D-glutamyl-glycine and MNI-D-aspartate[7][11].

Materials:

-

4-methoxy-7-nitroindoline

-

Protected amino acid (e.g., with Boc or Fmoc protecting groups)

-

Coupling agents (e.g., DCC, EDC, HOBt)

-

Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Deprotection reagents (e.g., Trifluoroacetic acid (TFA))

-

Purification supplies (Silica gel for chromatography, HPLC system)

Procedure:

-

Coupling: The protected amino acid is coupled to the nitrogen of 4-methoxy-7-nitroindoline. A common method is to activate the carboxylic acid with a carbodiimide reagent like DCC or EDC in the presence of HOBt, and then react it with the nitroindoline in an appropriate solvent like DMF or DCM.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Purification: The resulting N-acyl-7-nitroindoline product is purified from the reaction mixture using column chromatography on silica gel.

-

Deprotection: The protecting groups on the amino acid are removed using an appropriate deprotection reagent, such as TFA for Boc groups.

-

Final Purification: The final caged compound is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to ensure high purity, which is critical for biological experiments.

One-Photon Photolysis (Uncaging) Experiment

This protocol outlines a general procedure for the photolytic release of a bioactive molecule from a this compound derivative and its analysis.

Materials:

-

Caged this compound derivative

-

Aqueous buffer (e.g., PBS, ACSF)

-

Quartz cuvette

-

UV light source (e.g., Xenon flashlamp, 350 nm UV lamp, or a laser with appropriate wavelength)

-

UV-Vis spectrophotometer or other analytical instrument (e.g., electrophysiology setup)

Procedure:

-

Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the aqueous buffer. Ensure the final concentration of the organic solvent is minimal to avoid interference.

-

Baseline Measurement: Record a baseline measurement of the sample before irradiation. This could be a UV-Vis spectrum or a baseline recording of the biological response.

-